![molecular formula C10H10N2O2S B026285 N-(6-methoxybenzo[d]thiazol-2-yl)acetamide CAS No. 100817-90-1](/img/structure/B26285.png)

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide

Overview

Description

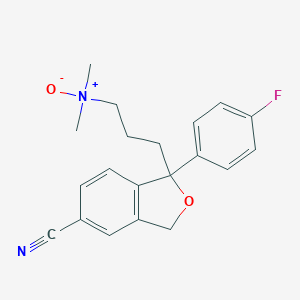

“N-(6-methoxybenzo[d]thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O2S . It has a molecular weight of 222.27 g/mol . The compound is also known by other names such as “N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” and "Acetamide, N-(6-methoxy-2-benzothiazolyl)- (9CI)" .

Synthesis Analysis

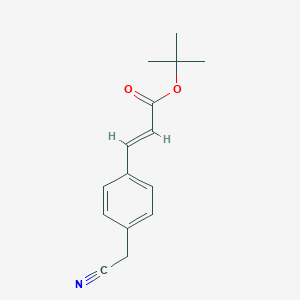

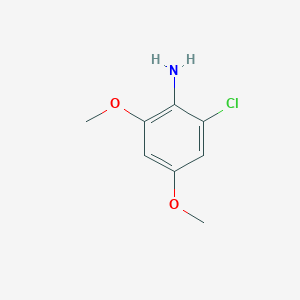

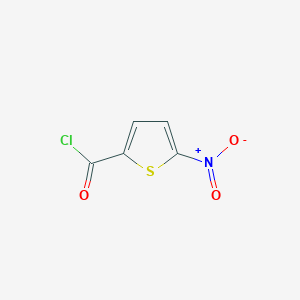

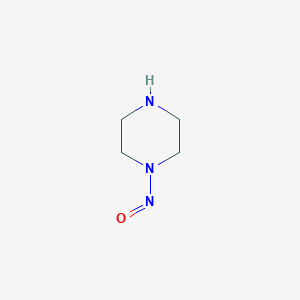

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of “N-(6-methoxybenzo[d]thiazol-2-yl)acetamide” includes a benzothiazole ring with a methoxy group at the 6th position and an acetamide group . The length of the Csp2—S bond is significantly shorter than that of the Csp3—S bond .Chemical Reactions Analysis

While specific chemical reactions involving “N-(6-methoxybenzo[d]thiazol-2-yl)acetamide” are not detailed in the retrieved sources, similar compounds have been evaluated for various biological activities .Physical And Chemical Properties Analysis

“N-(6-methoxybenzo[d]thiazol-2-yl)acetamide” has several computed properties including a XLogP3 of 2.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 222.04629874 g/mol .Scientific Research Applications

Anti-Inflammatory Properties

This compound has been used in the synthesis of novel derivatives that have shown promising anti-inflammatory properties . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition .

Anticancer Activity

Isoxazole derivatives of this compound have exhibited anticancer activity against various cancer cell lines including Colo205, U937, MCF7, and A549 . In addition, 2-arylbenzothiazoles, a class of compounds to which this compound belongs, have been found to have potent antitumor properties .

Antimicrobial Properties

Derivatives of this compound have been investigated for their antimicrobial properties against various bacteria and fungi .

Corrosion Combating Potential

Thiazole-derived Schiff bases, including this compound, have been studied for their potential to combat corrosion, particularly against mild steel in 0.5 M H2SO4 .

Liquid Crystal Synthesis

This compound has been used in the synthesis of a new liquid crystal, 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate .

Biological Evaluation of Thiazole Derivatives

This compound is a thiazole derivative, and thiazoles have been extensively studied for their wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mechanism of Action

Target of Action

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide primarily targets the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound’s interaction with these enzymes plays a significant role in its anti-inflammatory properties .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the production of prostaglandins, which are lipid compounds produced by COX enzymes . The suppression of these enzymes leads to a decrease in inflammation .

Biochemical Pathways

The compound’s interaction with COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play a role in inflammation and pain. By inhibiting COX enzymes, the compound disrupts this pathway, leading to reduced inflammation .

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX enzymes and disrupting the arachidonic acid pathway, the compound reduces the production of inflammatory mediators . This leads to a decrease in inflammation and associated pain .

properties

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6(13)11-10-12-8-4-3-7(14-2)5-9(8)15-10/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUZZGHIYZIXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate](/img/structure/B26216.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine](/img/structure/B26221.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B26222.png)